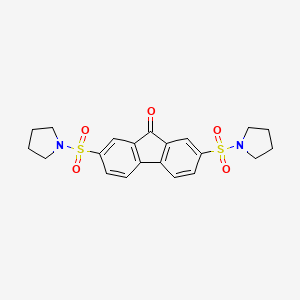

![molecular formula C13H12 B2968200 1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane CAS No. 1823343-65-2](/img/structure/B2968200.png)

1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

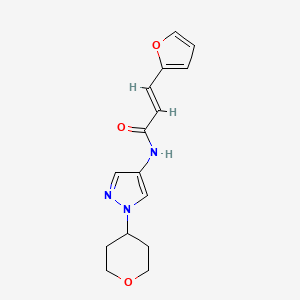

“1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane” is a chemical compound with the molecular formula C13H12 . It is a derivative of bicyclo[1.1.1]pentane (BCP), a hydrocarbon with a unique structure consisting of three rings of four carbon atoms each . BCP derivatives have been recognized as valuable bioisosteres for internal alkynes, tert-butyl groups, and monosubstituted/1,4-disubstituted arenes .

Synthesis Analysis

The synthesis of BCP derivatives has been a subject of extensive research. One approach involves the enantioselective C–H functionalization of BCPs, which provides access to chiral substituted BCPs . This process involves intermolecular sp3 C–H insertion reactions of donor/acceptor diazo compounds, catalyzed by the chiral dirhodium complex . Another method relies on a Suzuki cross-coupling between a common “upper chain” and different BCP-containing “lower chains” .

Molecular Structure Analysis

The molecular structure of BCP derivatives, including “this compound”, is characterized by a highly strained carbocyclic framework . This unique structure allows for the bioisosteric replacement of aromatic rings, internal alkynes, and tert-butyl groups .

Physical And Chemical Properties Analysis

BCP derivatives have been documented to have increased or equal solubility, potency, and metabolic stability compared to their aromatic “parents” . They also exhibit decreased non-specific binding .

Scientific Research Applications

Aminoalkylation and Bioisostere Development

- Bicyclo[1.1.1]pentanes have been identified as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes. A method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane has been developed, showcasing the incorporation of pharmaceutically relevant amines onto the BCP scaffold. This process highlights the compound's potential in streamlining the synthesis of important BCP-based building blocks (Hughes et al., 2019).

Radical-mediated Functionalization

- The radical-mediated sulfonyl alkynylation, allylation, and cyanation of propellane lead to the efficient preparation of sulfonyl alkynyl/allyl/cyano-substituted BCP derivatives. This method operates under mild photochemical conditions and features broad functional group tolerance and high product diversity, demonstrating the scaffold's adaptability in medicinal chemistry and organic synthesis (Wu et al., 2021).

Building Block Versatility

- The synthesis and utility of BCP aldehyde building blocks have been explored, emphasizing the BCP motif's role as an emerging scaffold in medicinal chemistry due to its bioisosterism to phenylene and alkynyl functions. The development of stable, versatile synthetic building blocks like aldehydes facilitates the preparation of various BCP molecules, showcasing the scaffold's versatility (Lasányi et al., 2022).

Enantioselective Functionalization

- Enantioselective C–H functionalization of BCPs offers a novel strategy for accessing chiral substituted BCPs, establishing the potential of highly strained molecules to undergo direct C–H insertion without compromising their carbocyclic framework. This approach underlines the significance of BCPs in the development of metabolically stable and bioisosteric compounds (Garlets et al., 2020).

Synthesis of Functionalized Derivatives

- The radical multicomponent alkyl alkynylation of propellane via synergistic photoredox and copper catalysis at room temperature has been described, illustrating an efficient method for synthesizing alkyl-alkynyl-substituted BCP derivatives. This highlights the scaffold's broad functional group tolerance and efficiency in generating bioisostere compounds (Shi et al., 2022).

Mechanism of Action

Target of Action

The primary targets of “1-(4-Ethynylphenyl)bicyclo[11It’s known that the bicyclo[111]pentane (BCP) unit, which is a part of this compound, is used as a bioisostere in drug molecules . Bioisosteres are compounds or groups that have similar physical or chemical properties which produce broadly similar biological properties to another chemical compound.

Mode of Action

The exact mode of action of “1-(4-Ethynylphenyl)bicyclo[11The bcp unit is known to influence the permeability, aqueous solubility, and in vitro metabolic stability of the drug molecules it is incorporated into .

Biochemical Pathways

The specific biochemical pathways affected by “1-(4-Ethynylphenyl)bicyclo[11The bcp unit is known to be a bioisostere in drug molecules, suggesting it may interact with biological systems in a way that is similar to the compounds it is replacing .

Pharmacokinetics

The pharmacokinetics of “1-(4-Ethynylphenyl)bicyclo[11The bcp unit is known to generally offer high passive permeability, high water solubility, and improved metabolic stability .

Result of Action

The specific molecular and cellular effects of “1-(4-Ethynylphenyl)bicyclo[11The bcp unit is known to influence the permeability, aqueous solubility, and in vitro metabolic stability of the drug molecules it is incorporated into .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “1-(4-Ethynylphenyl)bicyclo[11The bcp unit is known to be a bioisostere in drug molecules, suggesting it may have similar environmental interactions to the compounds it is replacing .

Future Directions

Properties

IUPAC Name |

1-(4-ethynylphenyl)bicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12/c1-2-10-3-5-12(6-4-10)13-7-11(8-13)9-13/h1,3-6,11H,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVCGOUYXRNLQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C23CC(C2)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

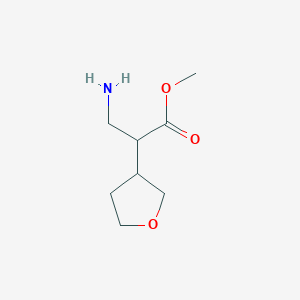

![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2968118.png)

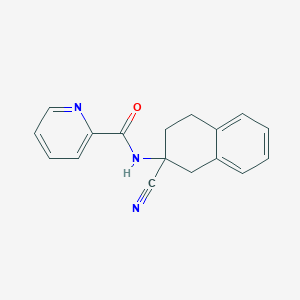

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2968120.png)

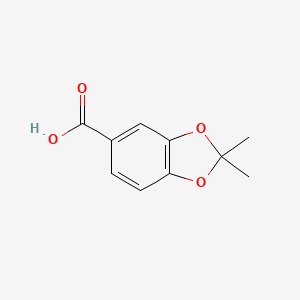

![4-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2968124.png)

![6-Cyclopropyl-2-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2968125.png)

![9-(2-methoxyethyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2968132.png)

![Methyl 2-[(3-fluorobenzyl)thio]-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2968136.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2968137.png)